α‑Amylase Inhibition: p‑Methyl Substituent Attenuates Activity Relative to Unsubstituted Phenyl
The target compound (compound 2) inhibits α‑amylase with an IC₅₀ of 2.84 ± 0.1 μM, which is 9 % less potent than the unsubstituted phenyl analog (compound 1, IC₅₀ = 2.6 ± 0.09 μM) and 3.1‑fold less potent than the series’ most active analog (compound 15, p‑fluoro, IC₅₀ = 1.09 ± 0.11 μM) [1][2].
| Evidence Dimension | α-Amylase inhibitory activity (IC₅₀, μM) |
|---|---|
| Target Compound Data | 2.84 ± 0.1 μM |
| Comparator Or Baseline | Compound 1 (unsubstituted phenyl): 2.6 ± 0.09 μM; Acarbose (standard): 0.92 ± 0.4 μM; Compound 15 (p-fluoro): 1.09 ± 0.11 μM |
| Quantified Difference | 9% less active vs. unsubstituted analog; 3.1-fold less active vs. best-in-series p-fluoro analog |
| Conditions | In vitro α-amylase inhibition assay; acarbose as reference standard |
Why This Matters
This data clearly defines the potency of the p‑tolyl variant within the indole-3-acetamide series, enabling informed selection for antihyperglycemic screening libraries where a defined, moderate α‑amylase inhibition profile is desired.
- [1] Kanwal, et al. ACS Omega 2021, 6 (3), 2264–2275. Compound 1 and 2 IC₅₀ values. View Source
- [2] Kanwal, et al. ACS Omega 2021, 6 (3), 2264–2275. Compound 15 IC₅₀ value. View Source
